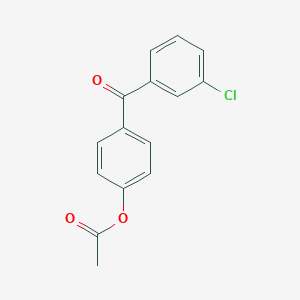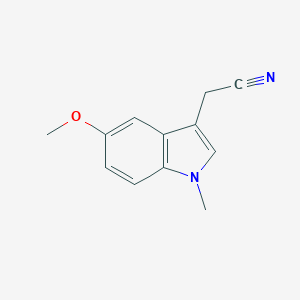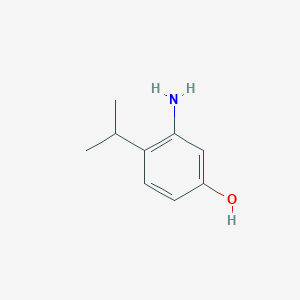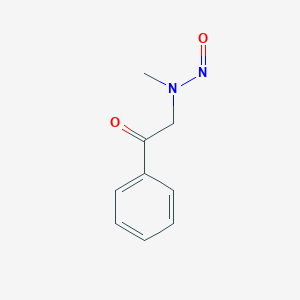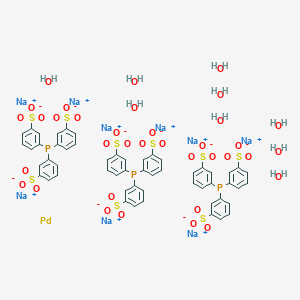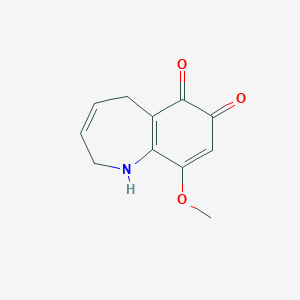
1-ブチル-3-メチル-1H-イミダゾール-3-イウム ビス((トリフルオロメチル)スルホニル)アミド
説明
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries. Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle. These materials enable the formation of greener and sustainable batteries for electrical energy storage.
科学的研究の応用
イオン液体
この化合物は、イオン液体の一種であり、室温で液体状態を保つ塩です . イオン液体は、材料調製において広く用いられており、イオン液体中でのポリマー合成、無機ナノ材料の調製、天然ポリマーの加工などがあります .
電解質材料
“1-ブチル-3-メチルイミダゾリウム ビス(トリフルオロメチルスルホニル)イミド”は、リチウムイオン電池の製造に使用できる電解質材料の一種です . リチウムイオン電池は、充放電サイクルを持つ負極、正極、電解質で構成されています .
ウランの抽出
この疎水性イオン液体は、硝酸水溶液中からのウラン(VI)抽出において、N,N,N',N'-テトラ(n-オクチル)ジグリコラミド(TODGA)抽出剤の活性を高めることができます .
化学合成
優れた特性を持つこのイオン液体は、化学プロセスの様々な場面で広く用いられています . 多くの反応に対して優れた溶媒であるだけでなく、触媒としても使用できます .
電気化学
イオン液体は、電気化学において広く研究されてきました . イオン液体は、幅広い電気化学窓と良好な導電率を提供できるため、様々な電気化学用途に適しています .
作用機序
Target of Action
1-Butyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide, also known as 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide or 1-BUTYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOR, is an ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature .
Mode of Action
This compound interacts with its targets by dissolving them. It is a good solvent and can dissolve many organic and inorganic substances . The resulting changes depend on the specific substance being dissolved.
Biochemical Pathways
For example, it can enhance the activity of certain extractants in the extraction of uranium (VI) from an aqueous nitric acid media .
Pharmacokinetics
As a hydrophobic ionic liquid, it is expected to have low water solubility .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a solvent. By dissolving various substances, it can facilitate a variety of chemical reactions and processes .
生化学分析
Biochemical Properties
It is known that this compound can enhance the activity of N,N,N ′, N ′-tetra (n-octyl)diglycolamide (TODGA) extractant in the extraction of uranium (VI) from an aqueous nitric acid media .
Molecular Mechanism
It is known to interact with TODGA extractant in the extraction of uranium (VI) from an aqueous nitric acid media
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C2F6NO4S2/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFXCHYORWHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F6N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049234 | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-83-3 | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174899833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 174899-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide?
A1: The molecular formula of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is C12H19F6N3O4S2, and its molecular weight is 419.36 g/mol.
Q2: How does temperature affect the surface tension of [bmim][Tf2N]?
A: The surface tension of [bmim][Tf2N] decreases with increasing temperature. [] This behavior is typical for liquids, as increased thermal energy weakens the intermolecular forces responsible for surface tension.
Q3: What spectroscopic techniques are commonly used to characterize [bmim][Tf2N]?
A3: Several spectroscopic techniques can be employed to analyze [bmim][Tf2N], including:
- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and analyzes intermolecular interactions. [, , , , ]
- Nuclear magnetic resonance (NMR): Provides structural information and insights into molecular interactions and dynamics. [, , , ]
- Ultrafast infrared spectroscopy: Investigates vibrational dynamics and interfacial effects in thin films. []
- UV-Vis spectroscopy: Studies the electronic structure and color changes induced by factors like irradiation. []
- X-ray absorption spectroscopy (XAS): Probes the local electronic and geometric structure around specific atoms, particularly useful for studying metal ion solvation. []
Q4: How does water content affect the electrochemical window of [bmim][Tf2N]?
A: Water contamination significantly narrows the electrochemical window of [bmim][Tf2N]. [] This effect is attributed to the electrolysis of water, which occurs at potentials within the electrochemical window of the pure IL, thus limiting its potential applications in electrochemical devices.
Q5: How does the alkyl chain length of imidazolium-based ionic liquids affect the properties of carboxylated nitrile rubber (XNBR)/layered double hydroxide (MgAl-LDH) composites?
A: Increasing the alkyl chain length of imidazolium-based ionic liquids, while maintaining the bis(trifluoromethylsulfonyl)imide anion, impacts the glass transition temperature, crosslink density, mechanical properties, and ionic conductivity of XNBR/IL-LDH composites. [] Shorter chain ILs like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI) and [bmim][Tf2N] are more effective at enhancing ionic conductivity without significantly compromising mechanical properties.
Q6: Can [bmim][Tf2N] be used to form stable ionogels?
A: Yes, [bmim][Tf2N] has been successfully employed in the formation of stable ionogels via different methods, including:* Supramolecular self-assembly: Utilizing low molecular weight gelators like bis(amino alcohol)oxamides. []* Photopolymerization: Using crosslinked poly(glycidyl methacrylate) as the polymer host. []* Thiol-ene photopolymerization: Employing trimethylolpropane tris(3-mercaptopropionate) and 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione as monomers. []
Q7: How is molecular dynamics (MD) simulation used to study [bmim][Tf2N]?
A7: MD simulations have proven invaluable for investigating various aspects of [bmim][Tf2N], such as:
- Solvation properties: Understanding how [bmim][Tf2N] interacts with solutes like gases, metal ions, and other solvents at the molecular level. [, , ]
- Transport properties: Exploring the diffusion dynamics of [bmim][Tf2N] and its mixtures, providing insights into viscosity and conductivity. [, ]
- Structural properties: Analyzing the liquid structure, ion pairing, and dynamics of [bmim][Tf2N] under different conditions. [, ]
Q8: What are the limitations of using simplified models to describe non-covalent interactions in [bmim][Tf2N]?
A: While simplified models focusing solely on hydrogen bonding between functional groups can be useful, they may not accurately capture the complexity of interactions in [bmim][Tf2N]. [] Fragment-based energy decomposition analyses highlight the importance of considering other non-covalent interactions like electrostatic and dispersion forces for a more complete understanding of the system's behavior.
Q9: How is [bmim][Tf2N] degraded?
A: [bmim][Tf2N] can be degraded through various methods, including photocatalytic degradation using dye-sensitized TiO2/SiO2 composites. [] This method offers a promising approach for breaking down imidazolium-based ILs into less harmful and biodegradable compounds.
Q10: Are there alternative solvents that can be used in place of [bmim][Tf2N]?
A: The choice of an alternative solvent depends on the specific application and desired properties. For instance:* Deep eutectic solvents (DESs): Can be considered as alternative solvents for CO2 absorption. []* Other ionic liquids: Depending on the application, other ILs with different cation/anion combinations may offer improved performance, cost-effectiveness, or environmental friendliness. [, ]
Q11: What are the challenges associated with the recycling and waste management of [bmim][Tf2N]?
A: While [bmim][Tf2N] offers advantages as a green solvent, its recycling and waste management require careful consideration due to its high thermal and chemical stability. [, ] Research efforts are focused on developing efficient and environmentally friendly methods for IL recovery and degradation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


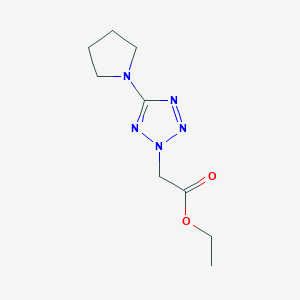
![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)
